![molecular formula C13H11F2N3O2 B6353468 4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214186-86-3](/img/structure/B6353468.png)

4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

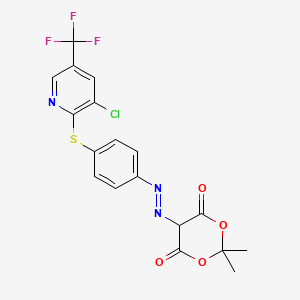

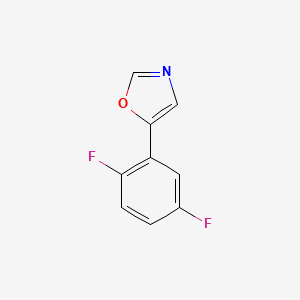

The compound “4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an imidazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a condensation reaction, while the imidazole ring could be introduced through a cyclization reaction . The carboxylic acid group could be introduced through an oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings would likely contribute to the compound’s aromaticity, making it relatively stable . The carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to its multiple functional groups. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters . The pyridine and imidazole rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility in water would be increased by the presence of the polar carboxylic acid group . Its melting and boiling points would likely be relatively high due to the stability provided by its aromatic rings .Wissenschaftliche Forschungsanwendungen

DFP-IPA is used in scientific research as a prodrug to study the biochemical and physiological effects of certain drugs. It can also be used to study the mechanism of action of certain drugs, as well as to study the pharmacokinetics of drugs. In addition, DFP-IPA can be used to study the pharmacodynamic effects of drugs, such as the binding affinity of drugs to their target receptors.

Wirkmechanismus

The mechanism of action of DFP-IPA is not fully understood. However, it is believed that the prodrug is metabolized by the body into its active form, which then binds to its target receptor and causes the desired biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of DFP-IPA are not fully understood. However, it is believed that the prodrug binds to its target receptor and causes the desired biochemical and physiological effects. It is also believed that DFP-IPA may have anti-inflammatory, anti-nociceptive, and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DFP-IPA in laboratory experiments is that it is a prodrug, which means that it is inactive until it is metabolized by the body into its active form. This allows researchers to study the biochemical and physiological effects of certain drugs without having to administer the drug directly to the subject. However, one of the main limitations of using DFP-IPA in laboratory experiments is that the mechanism of action of the prodrug is not fully understood, which can make it difficult to interpret the results of the experiments.

Zukünftige Richtungen

There are several future directions that could be explored with DFP-IPA. For example, further research could be conducted to better understand the mechanism of action of the prodrug and to determine its full range of biochemical and physiological effects. Additionally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of DFP-IPA, as well as to explore its potential therapeutic applications. Finally, further research could be conducted to explore the potential toxicology of DFP-IPA and to determine its safety profile.

Synthesemethoden

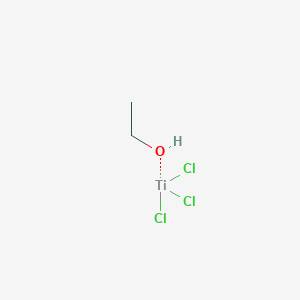

The synthesis of DFP-IPA is a multi-step process that involves the use of several chemical reactions. The first step is the reaction of 2,4-difluorophenyl isocyanate with 3-methoxy-4-hydroxy-5-methylpyridine in the presence of triethylamine to form the imidazo[4,5-c]pyridine intermediate. The intermediate is then reacted with 6-chloro-3-methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid chloride in the presence of pyridine to form the desired product.

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c14-6-1-2-7(8(15)3-6)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULACLSPXYNHYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)

![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)